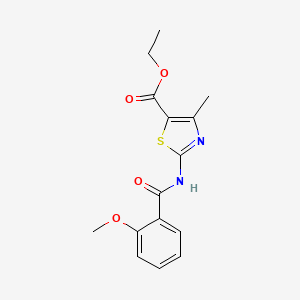

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is a thiazole-derived compound characterized by a 2-methoxybenzamido group at position 2 and a methyl group at position 4 of the thiazole ring. The ethoxycarbonyl moiety at position 5 enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry. The compound’s synthesis typically involves cyclization and functionalization steps, as seen in analogous thiazole derivatives .

Propriétés

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOXMVZMHJCRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate typically involves the condensation of 2-methoxybenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization steps such as the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Basic hydrolysis : Achieved using NaOH in ethanol/water mixtures at 60–70°C for 5–6 hours, producing the corresponding carboxylic acid salt .

-

Acidic hydrolysis : Conducted with HCl in refluxing ethanol, yielding the free carboxylic acid.

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 10% NaOH, 70°C, 5h | Sodium 4-methyl-2-(2-methoxybenzamido)thiazole-5-carboxylate | 85% | |

| 6M HCl, ethanol reflux | 4-Methyl-2-(2-methoxybenzamido)thiazole-5-carboxylic acid | 78% |

Alkylation and Ether Formation

The methoxybenzamido group participates in alkylation reactions under nucleophilic conditions.

Key Findings :

-

Isobutylation : Reacts with isobutyl bromide in DMF using K₂CO₃ as a base at 80–85°C for 5 hours to form isobutyl ether derivatives .

-

Optimized conditions : DMF as solvent enhances reactivity, with yields exceeding 90% .

| Reagent | Base | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Isobutyl bromide | K₂CO₃ | 80–85°C | 5h | Ethyl 2-(4-isobutoxy-2-methoxybenzamido)-4-methylthiazole-5-carboxylate | 92% |

Cyclization and Heterocycle Formation

The thiazole core enables cyclization with α-halo carbonyl compounds.

Key Findings :

-

Thiazole ring formation : Reacts with 2-chloroacetoacetic ester in ethanol at 60–70°C, forming fused thiazole systems .

-

Catalytic enhancement : Sodium carbonate improves yields by neutralizing HCl byproducts .

| Substrate | Catalyst | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroacetoacetic ester | Na₂CO₃ | 60–70°C | 5h | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 98% |

Formylation and Aldehyde Functionalization

The aryl group undergoes formylation under Vilsmeier-Haack conditions.

Key Findings :

-

Vilsmeier-Haack reaction : POCl₃/DMF at 60–115°C introduces a formyl group at the meta-position relative to the methoxy group .

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| POCl₃/DMF | DMF | 60–115°C | 3–10h | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 68% |

Reduction Reactions

Nitro and carbonyl groups are reduced to amines and alcohols, respectively.

Key Findings :

-

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .

-

Aldehyde reduction : NaBH₄ in methanol reduces formyl groups to hydroxymethyl derivatives .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro derivative | H₂/Pd-C | Ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 85% |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step reactions that integrate various chemical reagents. The compound is characterized by its thiazole and benzamide functional groups, which contribute to its biological activity. The synthetic pathways often aim to enhance yield and purity, employing techniques such as crystallization and chromatography for purification.

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate has shown promising biological activities, particularly in the context of enzyme inhibition and anti-cancer properties.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of xanthine oxidase is significant for conditions such as gout and hyperuricemia. A study demonstrated that derivatives of thiazole compounds exhibit micromolar inhibition against this enzyme, indicating potential therapeutic applications in managing uric acid levels in patients .

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitotic processes. A notable study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, thereby promoting multipolar spindle formation and leading to cell death .

Pharmacological Studies

Pharmacological evaluations have revealed that Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate exhibits moderate analgesic and anti-inflammatory effects. These activities were assessed using carrageenan-induced edema models, where the compound demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam .

Table 2: Pharmacological Effects

| Activity | Observed Effect |

|---|---|

| Anti-inflammatory | Moderate efficacy |

| Analgesic | Comparable to Piroxicam |

| Xanthine oxidase inhibition | Micromolar potency |

Case Studies and Research Findings

Several case studies have documented the efficacy of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate:

- Case Study 1 : A study on the inhibition of xanthine oxidase showed significant results with IC50 values indicating effective concentration levels for therapeutic use .

- Case Study 2 : In vitro studies demonstrated the compound's ability to induce multipolarity in cancer cells, confirming its potential as an anti-cancer agent through targeted inhibition of HSET .

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate, focusing on substituent variations and their impact on biological activity, physicochemical properties, and synthetic routes.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Comparison Points:

Substituent Effects on Biological Activity Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., cyano in ) or bulky aromatic systems (e.g., benzimidazole in ) show enhanced cytotoxicity. The target compound’s 2-methoxybenzamido group may modulate activity through hydrogen bonding or π-π interactions. Antimicrobial Activity: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) or thiadiazole hybrids (e.g., ) exhibit strong antimicrobial effects, suggesting the target compound’s methoxy group could be optimized for similar applications. Enzyme Inhibition: The tert-Boc-protected methylamino derivative in inhibits CDK9, while sulfamoylphenyl analogs in target carbonic anhydrases. The benzamido group in the target compound may offer selectivity for other enzymatic targets.

Physicochemical Properties

- Fluorescence : The 3-formyl-4-hydroxyphenyl substituent in enables excited-state intramolecular proton transfer (ESIPT), a property absent in the target compound due to its methoxybenzamido group.

- Solubility : Ethoxycarbonyl groups (common in all derivatives) improve aqueous solubility, but polar substituents (e.g., hydroxyl in ) further enhance it.

Synthetic Methodologies Cyclization: The target compound’s synthesis likely parallels methods for ethyl 2-amino-4-methylthiazole-5-carboxylate (yield >98% via thiourea cyclization ). Functionalization: Duff formylation (used in ) and Suzuki coupling (in ) are common for introducing aryl groups, but the target compound’s benzamido group may require amide coupling or nucleophilic substitution.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 2-position substituent critically determines biological activity.

- Synthetic Efficiency : The target compound’s synthesis could benefit from one-pot strategies (e.g., ) or catalyst systems like n-butyllithium to avoid allergenic reagents (e.g., hexamethylenetetramine).

- Unexplored Potentials: The 2-methoxybenzamido group’s role in fluorescence or metal chelation remains underexplored, offering avenues for future research.

Activité Biologique

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

- Molecular Weight : Approximately 382.43 g/mol

- CAS Number : Not specified in the search results

- Structure : The compound contains a thiazole ring, an ethyl ester group, and a methoxybenzamide moiety, which are critical for its biological activity.

The mechanism of action for Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell proliferation, similar to other thiazole derivatives that have shown antimicrobial and anticancer properties .

- Molecular Docking Studies : In silico studies suggest that the compound interacts with various biological targets, which is essential for understanding its therapeutic potential.

Antimicrobial Activity

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate has been studied for its antimicrobial properties:

- In vitro Studies : Preliminary studies indicate that thiazole derivatives exhibit bactericidal activity against Gram-positive bacteria. For instance, compounds similar to Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate have shown significant antibacterial effects comparable to standard antibiotics like ampicillin .

Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives in cancer therapy:

- Cell Line Studies : Compounds structurally related to Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate have demonstrated broad-spectrum anticancer activity against various tumor cell lines. For instance, certain analogs have shown promising results in inhibiting cell proliferation in cancer models .

Case Studies and Research Findings

- Inhibition of HSET (KIFC1) :

- Structure-Activity Relationship (SAR) :

- Stability and Bioavailability :

Data Summary Table

| Property | Observation |

|---|---|

| Antimicrobial Activity | Significant against Gram-positive bacteria |

| Anticancer Activity | Broad-spectrum efficacy against tumor lines |

| HSET Inhibition IC50 | Approximately 2.7 μM |

| Estimated Half-Life | ~215 minutes |

| Structure-Activity Variability | Significant changes with substituent alterations |

Q & A

Basic Research Question

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD) with SHELXL refinement for bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), thiazole protons (δ 6.5–8.0 ppm), and ester carbonyl (δ ~165 ppm).

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

What methodologies are used to evaluate its biological activity, such as antimicrobial or anticancer effects?

Basic Research Question

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), measuring IC₅₀ values.

- Mechanistic studies : Enzyme inhibition assays (e.g., Hsp90 ATPase activity) using fluorescence polarization or Western blotting for client protein degradation .

How can 3D-QSAR models guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- CoMFA/CoMSIA : Align derivatives using database alignment, compute steric/electrostatic fields, and validate models with cross-validation (q² > 0.5) and external test sets.

- Key descriptors : Methoxy group orientation and thiazole ring hydrophobicity correlate with antimicrobial potency .

- Design strategies : Introduce electron-withdrawing substituents on the benzamido group to improve target binding .

How should researchers address discrepancies in biological activity data across similar derivatives?

Advanced Research Question

- Statistical analysis : ANOVA or Tukey’s HSD test to compare MIC/IC₅₀ values.

- Structural factors : Crystallographic data (e.g., dihedral angles between aromatic rings) and logP calculations to assess solubility differences .

- Experimental variables : Standardize assay conditions (e.g., pH, serum content) to minimize variability .

What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Advanced Research Question

- Disorder handling : Use PART commands in SHELXL to model disordered methoxy or ester groups.

- Hydrogen bonding : Assign anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atoms with riding models.

- Validation : Check R-factor convergence (R₁ < 0.05) and residual density maps (< 0.5 eÅ⁻³) .

What computational approaches predict the compound’s interaction with biological targets like Hsp90?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to Hsp90’s ATP-binding pocket (PDB: 1UYL).

- MD simulations : GROMACS for 100-ns trajectories to assess stability of key interactions (e.g., methoxy group with Asp93).

- MM-PBSA : Calculate binding free energies (ΔG) for lead optimization .

How can synthesis be scaled up without compromising yield or purity?

Advanced Research Question

- Pilot-scale reactors : Use jacketed vessels with temperature control (±2°C) and inline FTIR for real-time monitoring.

- Workflow : Recrystallization (ethanol/chloroform, 1:1) to achieve >95% purity; characterize intermediates via TLC/HPLC .

How do structural modifications (e.g., substituent changes) impact solubility and formulation?

Advanced Research Question

- LogP adjustments : Replace methoxy with hydroxyl groups (e.g., Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) to enhance aqueous solubility.

- Nanoformulations : Encapsulate in PLGA nanoparticles (dynamic light scattering for size, dialysis for drug release profiling) .

What strategies validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- CRISPR/Cas9 knockouts : Validate Hsp90 dependency in isogenic cell lines.

- Proteomics : SILAC labeling to quantify client protein degradation (e.g., HER2, AKT) .

- In vivo models : Xenograft studies with pharmacokinetic profiling (plasma t₁/₂, tissue distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.